(R)-methyl 2-(isopropylamino)butanoate
Description
Significance of Chiral α-Amino Esters in Contemporary Synthetic Chemistry and Research
Chiral α-amino esters are fundamental building blocks in the fields of organic synthesis and medicinal chemistry. Their importance stems from the prevalence of chiral α-amino acids in biological systems and the critical role that stereochemistry plays in the function of pharmaceuticals and other bioactive molecules. These compounds serve as versatile intermediates for the synthesis of a wide array of complex molecular targets.
The enantiopure nature of these esters is paramount, as different stereoisomers of a molecule can exhibit vastly different biological activities. In drug development, one enantiomer may be therapeutically active while the other could be inactive or even harmful. Consequently, the ability to selectively synthesize one specific enantiomer, such as the (R)-isomer of an α-amino ester, is a primary goal of modern synthetic chemistry. researchgate.net
In academic research, these compounds are employed in the synthesis of:
Unnatural Amino Acids: These are non-proteinogenic amino acids that can be incorporated into peptides or used as standalone bioactive molecules. organic-chemistry.orgnih.gov The synthesis of unnatural amino acids allows researchers to create novel peptides with enhanced stability, unique conformations, or altered biological functions.
Peptidomimetics: These are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as better oral bioavailability or resistance to enzymatic degradation. Chiral α-amino esters are crucial starting materials for these complex structures. acs.org
Pharmacologically Active Agents: They form the core of numerous drugs. For instance, chiral α-amino boronic acid derivatives, synthesized from α-amino esters, are key components in proteasome inhibitors used in cancer therapy and dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment. acs.org
Agrochemicals: The biological activity of many pesticides and herbicides is dependent on their stereochemistry, making chiral α-amino esters valuable precursors in the agrochemical industry. ontosight.ai
The table below summarizes key research applications of chiral α-amino esters.
| Application Area | Significance in Research | Example Compound Classes |
| Medicinal Chemistry | Core components of drugs where stereochemistry dictates efficacy and safety. | Proteasome Inhibitors, DPP-4 Inhibitors, Antivirals |
| Organic Synthesis | Versatile chiral building blocks for creating complex molecules. | Unnatural Amino Acids, Chiral Amines |
| Peptide Science | Precursors for novel peptides with enhanced or modified properties. | Peptidomimetics, Labeled Peptides |
| Agrochemicals | Synthesis of stereospecific herbicides and pesticides for improved efficacy. | Chiral Herbicides and Fungicides |
Overview of Butanoate-Based Chiral Amino Acid Derivatives within Academic Research Contexts
The butanoate framework of (R)-methyl 2-(isopropylamino)butanoate is derived from 2-aminobutanoic acid (also known as α-aminobutyric acid), a non-proteinogenic amino acid. ontosight.ai Derivatives of this structure are subjects of interest in various research contexts, from synthetic methodology to biochemical investigation.
Methyl 2-aminobutanoate, a closely related precursor, serves as a model compound in synthetic studies and biochemical research. ontosight.airsc.org For example, research has explored the role of alpha-amino-n-butyric acid methyl ester in inducing the cellular uptake of other molecules, such as L-dopa, in human Langerhans' cells. nih.gov This type of study highlights how simple amino acid esters can be used as tools to investigate and manipulate biological transport mechanisms. nih.gov
Furthermore, the synthesis of structurally similar butanoate derivatives, such as (S)- and (R)-2-amino-2-methylbutanoic acids, demonstrates the academic effort invested in creating chiral α-amino acids with varied substitution patterns for potential use as building blocks in more complex structures. nih.gov The N-isopropyl group, as seen in the target molecule, is another common modification. Isopropyl esters of amino acids have been synthesized and paired with non-steroidal anti-inflammatory drugs (NSAIDs) to create new ionic liquids, with the goal of improving properties like solubility for potential topical drug delivery systems. mdpi.com
The table below highlights examples of butanoate-based amino acid derivatives and their roles in academic research.
| Compound Derivative | Research Context | Key Findings or Application |
| Methyl 2-aminobutanoate | Biochemical Research | Used as a tool to study and induce cellular transport of L-dopa. nih.gov |
| (S)- and (R)-2-Amino-2-methylbutanoic Acids | Asymmetric Synthesis | Developed as valuable chiral building blocks for more complex molecules. nih.gov |
| Isopropyl Amino Acid Esters | Pharmaceutical Sciences | Paired with NSAIDs to form ionic liquids for potential topical delivery. mdpi.com |
Historical Development of Asymmetric Synthesis Methodologies Relevant to this compound Structural Motifs
The synthesis of a specific enantiomer like this compound relies on the field of asymmetric synthesis, which has evolved significantly over the past several decades. The primary challenge is to control the three-dimensional arrangement of atoms during a chemical reaction to produce one enantiomer preferentially over the other. researchgate.net
Early approaches to asymmetric synthesis often relied on the use of chiral auxiliaries . researchgate.net In this strategy, a chiral molecule (the auxiliary) is temporarily attached to the starting material. This auxiliary directs the reaction to occur on one face of the molecule, thereby controlling the stereochemistry of the newly formed chiral center. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. Seminal work in this area includes the development of Evans' oxazolidinones and the Schöllkopf chiral auxiliary, which have been widely used for the asymmetric synthesis of α-amino acids. researchgate.net
While effective, the use of stoichiometric chiral auxiliaries can be costly and generate significant waste. This led to the development of catalytic asymmetric methods , which represent a more efficient and sustainable approach. In this strategy, a small amount of a chiral catalyst is used to generate large quantities of the desired chiral product. These methods can be broadly categorized into transition-metal catalysis and organocatalysis.
Transition-Metal Catalysis: A wide range of transition metals, including rhodium, ruthenium, nickel, palladium, and iridium, have been fashioned into chiral catalysts for synthesizing α-amino esters. Key methodologies include:
Asymmetric Hydrogenation: Chiral nickel and rhodium catalysts have been successfully used for the highly efficient hydrogenation of precursor molecules to yield chiral α-amino acid derivatives with excellent enantioselectivity. rsc.org
Asymmetric C-C Bond Formation: Palladium-catalyzed allylation reactions, using chiral ligands, enable the formation of complex α,α-disubstituted amino esters. organic-chemistry.org
Asymmetric Amination: Molybdenum-catalyzed reactions have been developed for the asymmetric amination of α-hydroxy esters to produce α-amino acids. nih.gov
Dynamic Kinetic Resolution: Ruthenium(II)-catalyzed asymmetric transfer hydrogenation can be used to resolve a racemic mixture of β-amino-α-keto esters into a single, highly enantioenriched stereoisomer. organic-chemistry.org
Organocatalysis: This branch of catalysis uses small, chiral organic molecules to induce enantioselectivity. It has emerged as a powerful alternative to metal-based catalysts. For the synthesis of α-amino esters, important organocatalytic methods include:
Chiral Aldehyde Catalysis: Catalysts derived from chiral BINOL aldehydes can activate N-unprotected amino esters to facilitate asymmetric functionalization at the α-carbon. researchgate.netnih.gov
Anion-Binding Catalysis: Chiral thioureas have been used to promote enantioselective Mannich reactions, providing a scalable, one-pot route to enantioenriched N-protected α-amino esters from practical starting materials. acs.org
The following table provides a timeline of the development of key asymmetric synthesis strategies relevant to α-amino ester production.
| Era | Dominant Methodology | Description | Key Advantages |
| 1970s-1990s | Chiral Auxiliaries | A stoichiometric chiral molecule is attached to the substrate to direct stereochemistry. researchgate.netresearchgate.net | High reliability and predictability. |
| 1990s-Present | Transition-Metal Catalysis | Chiral complexes of metals (e.g., Rh, Ru, Pd, Ni) catalyze reactions with high turnover. organic-chemistry.orgnih.govrsc.orgorganic-chemistry.org | High efficiency, broad substrate scope, excellent enantioselectivity. |
| 2000s-Present | Organocatalysis | Small, metal-free chiral organic molecules act as catalysts. researchgate.netnih.govacs.org | Lower toxicity, stability to air and moisture, operational simplicity. |
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-(propan-2-ylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-7(8(10)11-4)9-6(2)3/h6-7,9H,5H2,1-4H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUHGXXMBHEUOC-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R Methyl 2 Isopropylamino Butanoate and Its Analogues
Enantioselective Chemical Synthesis Approaches to α-Amino Esters
The creation of chiral α-amino esters from prochiral precursors necessitates the use of catalytic asymmetric methods that can effectively differentiate between enantiotopic faces or groups. The following sections detail prominent strategies employed for this purpose.
Asymmetric Hydrogenation Strategies in the Preparation of Chiral α-Amino Acid Derivatives
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. rsc.org In the context of α-amino acid derivatives, this typically involves the enantioselective reduction of prochiral enamides, enamines, or imines. nih.gov
Transition metal complexes, particularly those of rhodium and iridium with chiral phosphine (B1218219) ligands, have been extensively used for the asymmetric hydrogenation of α-enamides and α-imino esters. acs.orgnih.gov For instance, rhodium complexes with P-stereogenic diphosphine ligands like TangPhos have demonstrated high yields and enantioselectivities in the hydrogenation of α-imino esters. nih.gov More recently, earth-abundant metals like nickel have emerged as effective catalysts. Highly efficient Ni-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl ketimino esters has been developed, affording various chiral α-monosubstituted α-amino acid derivatives with excellent yields (97–99%) and enantioselectivities (90 to >99% ee). rsc.orgrsc.org This method has been successfully applied on a gram scale with a low catalyst loading. rsc.org
| Catalyst System | Substrate Type | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ni/(S,S)-Ph-BPE | Cyclic N-sulfonyl ketimino esters | Chiral α-monosubstituted α-amino acid derivatives | 97-99 | 90 to >99 | rsc.orgrsc.org |
| Rh/TangPhos | α-imino esters | Chiral α-aryl glycines | High | High | nih.gov |
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Chiral N-alkyl aryl alanines | - | up to 90 | acs.orgnih.gov |
Organocatalytic Methods for Chiral α-Amino Ester Formation
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. acs.org Chiral small organic molecules are used to catalyze enantioselective transformations through various activation modes.
Chiral hydrogen-bond donors, such as squaramides and ureas, have proven to be effective catalysts for a range of enantioselective reactions. nih.govacs.orgacs.org In the synthesis of α-amino esters, these catalysts can activate electrophiles towards nucleophilic attack. A notable example is the chiral-squaramide-catalyzed enantio- and diastereoselective synthesis of α-allyl amino esters. nih.govacs.orgacs.org This method involves the nucleophilic allylation of readily accessible α-chloro glycinates. nih.gov The squaramide catalyst is believed to operate through anion-abstraction catalysis, forming a chiral ion pair that directs the approach of the nucleophile. nih.gov This strategy has been used to synthesize a variety of α-allyl amino esters with high enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1 dr). nih.govacs.org
| Catalyst | Reaction Type | Substrates | Product | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Chiral Squaramide | Nucleophilic Allylation | α-chloro glycinates, allylsilanes | N-carbamoyl-protected α-allyl amino esters | up to 97 | >10:1 | nih.govacs.org |
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases. uni-giessen.demdpi.com In asymmetric synthesis, chiral phase-transfer catalysts, often quaternary ammonium (B1175870) salts derived from cinchona alkaloids, are employed to generate and control the reactivity of enolates. organic-chemistry.orgresearchgate.netacs.org A classic application is the enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester. organic-chemistry.org The chiral catalyst transports the enolate from the aqueous phase to the organic phase, where it reacts with an alkyl halide. The steric and electronic properties of the catalyst create a chiral environment that dictates the stereochemical outcome of the alkylation. organic-chemistry.org This method has been used to synthesize a wide range of natural and unnatural α-amino acids with high enantiomeric excesses (94–99%) and yields (82–92%). organic-chemistry.org
| Catalyst Type | Substrate | Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cinchona alkaloid-derived quaternary ammonium salt | N-(diphenylmethylene) glycine (B1666218) tert-butyl ester | Alkyl halides | α-Alkyl amino acid derivatives | 82-92 | 94-99 | organic-chemistry.org |
Transition Metal-Catalyzed Enantioselective Transformations
Transition metals offer a diverse range of catalytic activities that have been harnessed for the enantioselective synthesis of α-amino acid derivatives. semanticscholar.org These methods often involve the formation of chiral metal-enolate or metal-allyl intermediates.
Recent advancements include the use of synergistic dual catalysis, where two different transition metal catalysts work in concert to control the stereochemistry of the product. semanticscholar.org For example, the combination of a chiral iridium catalyst and a phase-transfer co-catalyst has been used for the asymmetric umpolung allylation of α-imino esters. semanticscholar.org In another approach, synergistic catalysis with copper and iridium complexes allows for the controlled synthesis of all four stereoisomers of α-amino acids bearing vicinal stereocenters. semanticscholar.org Nickel-catalyzed enantioconvergent cross-coupling reactions of racemic α-halo-α-amino acid derivatives with alkylzinc reagents have also been developed as a versatile method for producing a wide array of unnatural α-amino acid derivatives. nih.gov
| Catalytic System | Reaction Type | Substrates | Product | Key Feature | Reference |
| Chiral Ir catalyst and Phase Transfer co-catalyst | Asymmetric umpolung allylation | α-imino esters | α-Allyl amino esters | Synergistic dual catalysis | semanticscholar.org |
| Cu and Ir co-catalysts | Allylation | Aldimine esters | α-Amino acids with vicinal stereocenters | Access to all four stereoisomers | semanticscholar.org |
| Nickel/Chiral Ligand | Enantioconvergent cross-coupling | Racemic α-haloglycinates, Alkylzinc reagents | Protected unnatural α-amino acids | Use of racemic starting material | nih.gov |
Stereoselective Aminomethylation Approaches for Substituted Butanoate Scaffolds
Aminomethylation, often achieved through the Mannich reaction, is a fundamental C-C bond-forming reaction that introduces an aminomethyl group into a substrate. mdpi.comrjraap.com Stereoselective versions of this reaction are crucial for the synthesis of chiral molecules containing this motif.
While direct aminomethylation of butanoate scaffolds is less common, related strategies can be envisioned. For instance, the stereoselective aminomethylation of β,β-disubstituted enesulfinamides has been shown to produce α-aminomethylated ketimines with a challenging acyclic quaternary stereocenter. nih.gov This transformation proceeds via the stereoselective nucleophilic addition to formaldehyde (B43269) imines. nih.gov Such methodologies, although not directly applied to butanoates, demonstrate the potential for creating α-quaternary centers adjacent to a nitrogen atom, a structural feature relevant to analogues of (R)-methyl 2-(isopropylamino)butanoate. The development of catalytic aminomethylation of various amines using reagents like (thio)urea and formaldehyde in the presence of metal catalysts also points towards the expanding scope of these reactions. sciforum.net
Chemo-Enzymatic Synthesis and Biocatalytic Resolution Pathways
Lipase-Mediated Kinetic Resolution of Racemic Precursors to this compound
Lipases are a class of enzymes widely employed in organic synthesis for their ability to catalyze the hydrolysis or transesterification of esters with high enantioselectivity. nih.govnih.gov This property is exploited in the kinetic resolution of racemic mixtures, where one enantiomer reacts at a significantly higher rate than the other, allowing for their separation. In the context of synthesizing this compound, lipase-mediated kinetic resolution can be applied to a racemic precursor, such as racemic methyl 2-aminobutanoate.
The general principle involves the selective acylation or deacylation of one enantiomer in the racemic mixture. For instance, a racemic methyl 2-aminobutanoate could be subjected to acylation in the presence of a lipase (B570770) and an acyl donor. The lipase would selectively catalyze the acylation of one enantiomer (e.g., the (S)-enantiomer), leaving the desired (R)-enantiomer unreacted. The acylated and unacylated esters can then be separated based on their different physical and chemical properties. Subsequently, the isopropylamino group can be introduced to the (R)-methyl 2-aminobutanoate.
Several lipases have demonstrated efficacy in the resolution of amino acid esters. nih.gov The choice of lipase, solvent, acyl donor, and reaction temperature can significantly influence both the reaction rate and the enantioselectivity. nih.gov For example, lipases from Pseudomonas and Candida species are commonly used. nih.govnih.gov
Table 1: Examples of Lipases in Kinetic Resolution of Amino Acid Esters
| Lipase Source | Substrate Example | Reaction Type | Enantioselectivity (E) |
|---|---|---|---|
| Pseudomonas cepacia | Racemic α-methyl-β-propiothiolactone | Hydrolysis | >100 |
| Aspergillus niger | Racemic 2-phenoxypropanoic acids | Transesterification | High |
| Candida antarctica Lipase B (Novozym 435) | Racemic 1-(2-furyl)ethanol | Acylation | High |
This table presents examples of lipases used in kinetic resolutions of various chiral compounds, demonstrating their potential applicability for the resolution of precursors to this compound.
Transaminase-Catalyzed Routes for Chiral Amine Synthesis Incorporating the Isopropylamino Moiety
Transaminases, specifically ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govmdpi.comresearchgate.net These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high stereoselectivity. diva-portal.org This methodology is particularly relevant for the synthesis of this compound as it allows for the direct incorporation of a chiral amine moiety.
A potential route involves the use of a transaminase to resolve a racemic amine or to asymmetrically synthesize a chiral amine that can then be elaborated to the final product. For the synthesis of a molecule with an isopropylamino group, isopropylamine (B41738) itself can be used as the amine donor. researchgate.netnih.govrsc.org The use of isopropylamine is advantageous as it is inexpensive and the byproduct, acetone, is volatile and can be easily removed to drive the reaction equilibrium towards product formation. researchgate.netrsc.org
However, the application of transaminases can be hindered by factors such as limited substrate scope, product inhibition, and unfavorable reaction equilibria. nih.govresearchgate.net Significant research has been dedicated to overcoming these challenges through protein engineering to broaden substrate specificity and improve stability, as well as reaction engineering strategies to shift the equilibrium. mdpi.comsemanticscholar.org
Table 2: Strategies to Overcome Challenges in Transaminase-Catalyzed Reactions
| Challenge | Strategy | Example |
|---|---|---|
| Unfavorable Equilibrium | Use of inexpensive, volatile byproduct-forming amine donor | Isopropylamine (forms acetone) |
| Product Inhibition | In-situ product removal | Biphasic reaction systems |
This table summarizes common challenges in transaminase-catalyzed synthesis and the strategies employed to mitigate them.
Strategic Preparation of the Butanoate Backbone and Esterification
The synthesis of this compound requires the construction of the chiral butanoate backbone and subsequent esterification. The stereochemistry at the C2 position is crucial and can be established through various synthetic strategies.
Controlled Esterification of Butanoic Acid Derivatives
The esterification of the carboxylic acid functionality of a 2-aminobutanoic acid derivative is a key step in the synthesis of the target molecule. Standard Fischer-Speier esterification, which involves heating the amino acid in an alcohol with a strong acid catalyst like sulfuric acid or hydrogen chloride, is a common method. scirp.orgmasterorganicchemistry.com However, the conditions need to be carefully controlled to avoid side reactions and racemization.
Milder esterification methods have been developed to address these issues. One such method involves the use of trimethylchlorosilane in methanol (B129727), which offers convenient and mild conditions with good to excellent yields. nih.gov Another approach utilizes ion-exchange resins, such as Amberlyst-15, which act as a solid-supported acid catalyst, simplifying the workup and purification process. tandfonline.com For acid-labile substrates, a three-step procedure involving N-protection, esterification, and deprotection can be employed to ensure the integrity of the final product. publish.csiro.au
Table 3: Comparison of Esterification Methods for Amino Acids
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat | Inexpensive, simple | Harsh conditions, potential for side reactions and racemization |
| Trimethylchlorosilane | Methanol, Trimethylchlorosilane | Room Temperature | Mild conditions, good yields | Reagent cost |
| Ion-Exchange Resin | Alcohol, Amberlyst-15 | Room Temperature | Mild conditions, easy workup | Slower reaction times |
This table provides a comparative overview of different methods for the esterification of amino acid derivatives.
Incorporation of Chiral Auxiliaries in Synthesis Schemes
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is highly effective for establishing the (R)-configuration of the butanoate backbone.
A well-known class of chiral auxiliaries are the Evans oxazolidinones. wikipedia.orgyoutube.com In a typical sequence, an achiral carboxylic acid is converted to an N-acyl oxazolidinone. The chiral auxiliary then directs the diastereoselective alkylation of the enolate, establishing the desired stereochemistry at the α-carbon. Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid, which can then be esterified and further functionalized to the target molecule.
For the synthesis of the (R)-2-aminobutanoate backbone, a glycine-derived Schiff base complexed with a chiral auxiliary can be alkylated. researchgate.netmdpi.com The chiral ligand directs the approach of the electrophile, leading to a high diastereomeric excess of the desired product. researchgate.net The auxiliary is then removed to afford the (R)-amino acid derivative.
Table 4: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans Oxazolidinones | Aldol reactions, Alkylations | Forms a rigid, chelated transition state that directs stereoselection. |
| Pseudoephedrine | Alkylation of amides | The methyl group directs the configuration of the addition product. |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Synthesis of optically active amino acids | Forms a nickel complex that undergoes diastereoselective alkylation. |
This table highlights some commonly used chiral auxiliaries and their applications in asymmetric synthesis.
Stereochemical Aspects and Chiral Resolution of R Methyl 2 Isopropylamino Butanoate
Enantiomeric Purity Assessment and Control in Synthetic Protocols
The production of (R)-methyl 2-(isopropylamino)butanoate with high enantiomeric purity is paramount for its application in stereospecific synthesis. The assessment and control of this purity are, therefore, fundamental aspects of its synthetic protocols. A key strategy for achieving high enantiomeric excess is through chiral resolution, a process that separates a racemic mixture into its constituent enantiomers. wikipedia.orglibretexts.org
One of the most established methods for chiral resolution is the crystallization of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amino ester with a chiral resolving agent, such as a chiral acid like (+)-tartaric acid or (-)-mandelic acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org Once separated, the desired diastereomer is treated to remove the resolving agent, yielding the enantiomerically enriched this compound. The efficiency of this process is dependent on the choice of resolving agent and the crystallization conditions.
Another powerful technique for both separation and purity assessment is chiral column chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). rsc.org This method can effectively separate the enantiomers of methyl 2-(isopropylamino)butanoate, allowing for the quantification of the enantiomeric excess (ee). The selection of the appropriate CSP is crucial for achieving baseline separation of the enantiomers.
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is also a valuable tool for assessing enantiomeric purity. mdpi.comacs.org By reacting the amino ester with a CDA, diastereomeric derivatives are formed which exhibit distinct signals in the NMR spectrum, allowing for the determination of the enantiomeric ratio. Similarly, CSAs can be used to create a chiral environment around the enantiomers, leading to the differentiation of their NMR signals.
The control of enantiomeric purity in synthetic protocols often involves the careful selection of chiral starting materials or the use of stereoselective reactions. For instance, the synthesis can be initiated from an enantiomerically pure precursor, thereby ensuring the desired stereochemistry in the final product. mdpi.com
Table 1: Methods for Enantiomeric Purity Assessment
| Method | Principle | Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers to determine enantiomeric excess. |
| NMR Spectroscopy with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Determination of enantiomeric ratios. |
| NMR Spectroscopy with Chiral Solvating Agents | Formation of transient diastereomeric complexes leading to separate NMR signals for each enantiomer. | Determination of enantiomeric ratios. |
| Polarimetry | Measurement of the rotation of plane-polarized light. | Qualitative assessment of optical activity, but less accurate for quantitative ee determination. |
Dynamic Kinetic Resolution and Other Asymmetric Transformation Strategies
While classical resolution methods are effective, they are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture. wikipedia.org To overcome this limitation, dynamic kinetic resolution (DKR) and other asymmetric transformation strategies are employed. DKR combines a kinetic resolution with an in-situ racemization of the undesired enantiomer, theoretically enabling the conversion of the entire racemic starting material into a single enantiomer of the product.
In the context of synthesizing this compound, a DKR process could involve the enantioselective acylation of the racemic amino ester catalyzed by an enzyme, such as a lipase (B570770), in the presence of a racemizing agent. The enzyme would selectively acylate the (R)-enantiomer, while the remaining (S)-enantiomer is continuously racemized back to the racemic mixture, making it available for the enzymatic reaction. This process can lead to high yields and excellent enantioselectivity. nih.gov
Another powerful strategy is asymmetric synthesis, which involves the creation of the chiral center with a preference for one stereoisomer. This can be achieved through various methods, including the use of chiral catalysts or auxiliaries. For instance, the asymmetric reductive amination of a ketoester precursor using a chiral catalyst can directly yield this compound with high enantiomeric excess.
Enzymatic strategies are also prominent in asymmetric transformations. nih.gov Transaminases, for example, can catalyze the asymmetric amination of a ketone precursor to produce a chiral amine. researchgate.net By selecting the appropriate transaminase, the synthesis can be directed towards the desired (R)-enantiomer of the amino ester.
Table 2: Asymmetric Synthesis Strategies
| Strategy | Description | Potential Application for this compound |
| Dynamic Kinetic Resolution (DKR) | A combination of kinetic resolution and in-situ racemization of the unwanted enantiomer. | Enzymatic acylation of racemic methyl 2-(isopropylamino)butanoate with continuous racemization of the (S)-enantiomer. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Asymmetric reductive amination of a corresponding ketoester using a chiral metal complex. |
| Enzymatic Synthesis | Utilization of enzymes to catalyze stereoselective reactions. | Transaminase-catalyzed amination of a ketoester precursor to form the (R)-amino ester. |
| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. | Use of a chiral auxiliary to guide the alkylation of a glycine (B1666218) derivative, followed by removal of the auxiliary. |
Determination of Absolute Configuration for Chiral Amino Ester Derivatives
The definitive assignment of the absolute configuration of a chiral molecule like this compound is crucial. Several analytical techniques can be employed for this purpose.
X-ray crystallography is considered the gold standard for determining the absolute configuration of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative of the chiral amino ester, the precise three-dimensional arrangement of atoms can be determined, unequivocally establishing its absolute stereochemistry.
NMR spectroscopy, particularly the modified Mosher's method, is a powerful technique for determining the absolute configuration of chiral alcohols and amines. researchgate.net This method involves the formation of diastereomeric esters or amides by reacting the chiral amino ester with the two enantiomers of a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differences in the chemical shifts of the protons in the resulting diastereomers in the ¹H NMR spectrum can be used to deduce the absolute configuration of the original amino ester.
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can also be used to assign the absolute configuration. rsc.org By comparing the experimental CD spectrum of the amino ester with that of a known standard or with theoretical calculations, the absolute configuration can be inferred.
Table 3: Methods for Determining Absolute Configuration
| Method | Principle | Remarks |
| X-ray Crystallography | Analysis of the diffraction pattern of X-rays by a single crystal. | Provides unambiguous determination of the three-dimensional structure. Requires a suitable single crystal. |
| Modified Mosher's Method (NMR) | Analysis of the ¹H NMR chemical shift differences between diastereomeric esters or amides formed with a chiral derivatizing agent. | A widely used and reliable method for compounds with a stereogenic center bearing a hydroxyl or amino group. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. | Can be used to correlate the absolute configuration by comparison with known compounds or theoretical models. |
Role of R Methyl 2 Isopropylamino Butanoate As a Chiral Building Block in Organic Synthesis
Application in the Synthesis of Advanced Chiral Amino Acid Derivatives
The chiral scaffold of (R)-methyl 2-(isopropylamino)butanoate serves as a foundation for the synthesis of a variety of non-standard amino acids, which are crucial components in peptidomimetics and drug design.
The synthesis of α-substituted α-amino acids from this compound involves the formation of a new carbon-carbon bond at the α-carbon, leading to a chiral quaternary center. This transformation is typically achieved through the generation of an enolate or its equivalent, followed by a diastereoselective alkylation reaction. The inherent chirality of the starting material, influenced by the ethyl group at the α-position and the N-isopropyl substituent, directs the approach of the incoming electrophile.
Methodologies for the asymmetric alkylation of amino acid derivatives often employ chiral auxiliaries or metal complexes to achieve high stereocontrol. nih.govnih.gov In the case of this compound, direct deprotonation at the α-carbon with a strong base, such as lithium diisopropylamide (LDA), would generate a chiral enolate. The subsequent reaction with an electrophile (e.g., an alkyl halide) is influenced by the existing stereocenter. The N-isopropyl group plays a crucial role in shielding one face of the enolate, thereby directing the alkylation to the opposite face. This strategy allows for the synthesis of α,α-disubstituted amino acid derivatives with high diastereoselectivity. nih.gov
Table 1: Hypothetical Diastereoselective Alkylation Products This interactive table outlines potential α,α-disubstituted amino acid derivatives synthesized from this compound via enolate alkylation.
| Electrophile | Reagent Name | Resulting α-Substituent | Product Name |
| CH₃I | Iodomethane | Methyl | (R)-methyl 2-ethyl-2-(isopropylamino)-2-methylbutanoate |
| CH₂=CHCH₂Br | Allyl bromide | Allyl | (R)-methyl 2-ethyl-2-(isopropylamino)pent-4-enoate |
| C₆H₅CH₂Br | Benzyl bromide | Benzyl | (R)-methyl 2-ethyl-2-(isopropylamino)-3-phenylpropanoate |
β-Amino acids are valuable components in the synthesis of peptides with enhanced metabolic stability. illinois.eduresearchgate.net A common and effective method for converting α-amino acids into their β-homologs is the Arndt-Eistert homologation. illinois.eduorganic-chemistry.org This multi-step process extends the carbon backbone by one methylene (B1212753) unit while preserving the original stereochemistry.
The synthesis begins with the hydrolysis of this compound to its corresponding carboxylic acid, (R)-2-(isopropylamino)butanoic acid. This acid is then converted to an acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is reacted with diazomethane (B1218177) (CH₂N₂) to form a diazoketone intermediate. In the final step, a Wolff rearrangement, promoted by a metal catalyst (e.g., silver oxide, Ag₂O) in the presence of a nucleophile like water or an alcohol, causes the expulsion of nitrogen gas and the formation of a ketene (B1206846). This ketene is then trapped by the nucleophile to yield the β-amino acid or its ester, now with an extended carbon chain.
Table 2: Arndt-Eistert Homologation Sequence This table details the key steps and intermediates in the conversion of (R)-2-(isopropylamino)butanoic acid to its β-amino acid derivative.
| Step | Reaction | Intermediate/Product |
| 1 | Acid Chloride Formation | (R)-2-(isopropylamino)butanoyl chloride |
| 2 | Diazoketone Formation | (R)-1-diazo-3-(isopropylamino)pentan-2-one |
| 3 | Wolff Rearrangement | (R)-3-(isopropylamino)pentanoic acid |
The synthesis of γ-amino acid derivatives from this compound requires a two-carbon homologation. A reliable synthetic route involves converting the ester functionality into a handle for chain extension.
The process can be initiated by the reduction of the methyl ester group using a reducing agent like lithium aluminum hydride (LiAlH₄). This reaction yields the chiral amino alcohol, (R)-2-(isopropylamino)butan-1-ol. The primary alcohol can then be converted into a good leaving group, for instance, by reacting it with p-toluenesulfonyl chloride (TsCl) to form a tosylate. Subsequent nucleophilic substitution of the tosylate with sodium cyanide (NaCN) introduces a nitrile group, extending the carbon chain by one atom. The final step involves the hydrolysis of the nitrile under acidic or basic conditions to furnish the desired γ-amino acid, (R)-4-(isopropylamino)hexanoic acid. This multi-step sequence effectively transforms the α-amino ester into a γ-amino acid, carrying the original chiral information forward. nih.gov
Axially chiral amino acids, such as those containing a biaryl backbone, are specialized structures where free rotation around a single bond is sterically hindered. Their synthesis typically relies on atroposelective strategies, such as stereocontrolled cross-coupling reactions, to establish the chiral axis. The use of simple, aliphatic chiral building blocks like this compound as the primary source of chirality for the de novo construction of axially chiral amino acids is not a commonly documented approach in the scientific literature. The stereocenter in this compound is not directly positioned to influence the formation of a chiral axis in a biaryl system.
Precursor for Complex Nitrogen-Containing Heterocyclic Compounds
Chiral α-amino acids and their esters are fundamental starting materials for the synthesis of a wide array of nitrogen-containing heterocycles. mdpi.com this compound is particularly well-suited as a precursor for chiral piperazines, a heterocyclic scaffold frequently found in pharmaceuticals. rsc.orgnih.govnih.gov
The synthesis of a C-5 substituted piperazine (B1678402) derivative begins with the reduction of the ester group of this compound to yield (R)-2-(isopropylamino)butan-1-ol. This chiral amino alcohol is a key intermediate. The primary alcohol is then transformed into an amino group to create a 1,2-diamine structure. This can be achieved through various methods, such as conversion to a tosylate followed by substitution with an amine equivalent (e.g., sodium azide (B81097) and subsequent reduction). The resulting (R)-N¹-isopropylbutane-1,2-diamine can then undergo cyclization with a two-carbon electrophile, such as glyoxal (B1671930) or a protected 2-haloethylamine derivative, to construct the six-membered piperazine ring. This strategy provides access to enantiomerically pure C-2 ethyl-substituted piperazines, where the stereochemistry is dictated by the starting amino ester.
Table 3: Synthesis of a Chiral Piperazine Derivative This interactive table outlines a synthetic pathway from this compound to a C-substituted piperazine.
| Starting Material | Key Intermediate | Synthetic Target |
| This compound | (R)-N¹-isopropylbutane-1,2-diamine | (R)-2-ethyl-1-isopropylpiperazine |
Intermediate in the Synthesis of Diverse Pharmaceutically Relevant Scaffolds
The derivatives synthesized from this compound are themselves valuable scaffolds in medicinal chemistry. The chiral piperazine ring, for example, is considered a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds. nih.govnih.gov Its two nitrogen atoms provide handles for further functionalization, allowing for the creation of large libraries of compounds for drug discovery.
Furthermore, the advanced amino acid derivatives constructed in section 4.1 serve as crucial intermediates. Non-standard β- and γ-amino acids are incorporated into peptide-based drugs to enhance their resistance to enzymatic degradation and to control their conformational properties. researchgate.net Another direct pharmaceutical application involves the use of amino acid esters as counter-ions for acidic drugs to form Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs). For instance, isopropyl amino acid esters have been combined with non-steroidal anti-inflammatory drugs (NSAIDs) to create novel formulations with modified physicochemical properties, potentially improving topical drug delivery. mdpi.com This highlights the role of this compound not only as a synthetic precursor but also as a potential component in advanced drug formulation strategies.
Building Blocks for β-Blockers and Related Adrenergic Receptor Antagonists
There is no scientific literature to support the application of this compound as a chiral precursor for the synthesis of β-blockers or any related adrenergic receptor antagonists. The established synthetic routes for widely recognized β-blockers such as propranolol, atenolol, and metoprolol (B1676517) typically employ other well-known chiral building blocks. These commonly include (R)- or (S)-epichlorohydrin, (R)- or (S)-glycidol and its derivatives, or chiral amino alcohols.
For instance, the synthesis of (S)-atenolol frequently involves the reaction of 4-hydroxyphenylacetamide (B194378) with (R)-epichlorohydrin to form a key chiral epoxide intermediate. This epoxide is then opened with isopropylamine (B41738) to yield the final product. Similarly, the synthesis of (S)-propranolol often starts from 1-naphthol (B170400) and a chiral C3 synthon like (R)-epichlorohydrin.
A comprehensive search of chemical literature and databases reveals no analogous synthetic strategies that utilize this compound to construct the characteristic 1-(aryloxy)-3-(isopropylamino)propan-2-ol scaffold of common β-blockers.
Synthesis of Other Bioactive Molecular Frameworks
Beyond the realm of β-blockers, there is a lack of documented evidence for the use of this compound as a chiral building block for the synthesis of other bioactive molecular frameworks. Chiral amino esters are a valuable class of compounds in medicinal chemistry, often incorporated into peptidomimetics, enzyme inhibitors, and other therapeutic agents. However, the specific structure of this compound does not appear in published synthetic routes for known bioactive molecules.
The scientific community relies on a vast body of peer-reviewed research to document the utility of various chemical compounds in synthesis. At present, the role of this compound as a versatile chiral building block for the construction of diverse bioactive frameworks is not established in the available literature.
Advanced Analytical and Spectroscopic Characterization Techniques for R Methyl 2 Isopropylamino Butanoate
Chromatographic Methods for Enantiomeric Separation and Purity Analysis
Chromatographic techniques are indispensable for separating the enantiomers of (R)-methyl 2-(isopropylamino)butanoate from its (S)-counterpart and for determining the enantiomeric excess (ee) of a sample. heraldopenaccess.us The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the separation and quantification of enantiomers. uma.es The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. For amino acid esters like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. heraldopenaccess.us
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs due to steric and electronic interactions (e.g., hydrogen bonding, dipole-dipole interactions, and inclusion complexation), resulting in the separation of the enantiomers. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected Retention Time (R)-enantiomer | ~8.5 min |
| Expected Retention Time (S)-enantiomer | ~9.8 min |
Gas Chromatography (GC) offers high resolution and sensitivity, making it another excellent choice for chiral analysis. gcms.cz There are two primary approaches for separating enantiomers by GC: direct separation on a chiral stationary phase or indirect separation following derivatization with a chiral reagent. sigmaaldrich.com
Direct Method: In the direct method, a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative like heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, is used. researchgate.net The chiral selector forms diastereomeric inclusion complexes with the enantiomers of the volatile analyte, allowing for their separation based on differences in their interaction energies.
Indirect Method (Diastereomeric Derivatization): The indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. gcms.czresearchgate.net These diastereomers have different physical properties (e.g., boiling points, volatilities) and can be separated on a standard, non-chiral GC column. nih.gov For a secondary amine like this compound, a common CDA is (R)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomeric amides can then be readily separated.
| Parameter | Direct Method | Indirect Method (after Derivatization) |
|---|---|---|
| Column | HYDRODEX β-6TBDM (25 m x 0.25 mm ID) | DB-5 (30 m x 0.25 mm ID) |
| Carrier Gas | Helium | Helium |
| Injector Temperature | 250 °C | 270 °C |
| Oven Program | 80 °C (2 min), then 5 °C/min to 180 °C | 150 °C (1 min), then 10 °C/min to 280 °C |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Expected Elution Order | (R)-enantiomer before (S)-enantiomer | Diastereomer (R,R) before (S,R) |
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H and ¹³C NMR spectra provide definitive information about the carbon-hydrogen framework of the molecule.
For this compound, the ¹H NMR spectrum would show distinct signals for the methyl ester protons, the methine proton at the chiral center (C2), the ethyl group protons (CH₂ and CH₃), and the isopropyl group protons (CH and two CH₃). The chemical shifts, signal multiplicities (splitting patterns), and coupling constants provide crucial connectivity information. For instance, the methine proton of the isopropyl group will appear as a septet, while its two methyl groups will appear as a doublet.
Stereochemical assignment can be achieved by using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral auxiliary, which would result in distinct NMR spectra for each diastereomer.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Ester CH₃ | ~3.70 | Singlet (s) | - | 3H |
| Isopropyl CH | ~2.85 | Septet (sept) | ~6.3 | 1H |
| C2-H (α-proton) | ~2.60 | Triplet (t) | ~6.8 | 1H |
| C3-H₂ | ~1.60 | Sextet (sext) | ~7.2 | 2H |
| Isopropyl (CH₃)₂ | ~1.05 | Doublet (d) | ~6.3 | 6H |
| C4-H₃ | ~0.90 | Triplet (t) | ~7.4 | 3H |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation pattern. chemguide.co.uk Under electron ionization (EI), this compound will produce a molecular ion peak ([M]⁺) corresponding to its molecular weight.
The fragmentation pattern is highly informative. Characteristic fragmentation pathways for amino acid esters include the loss of the alkoxy group from the ester (loss of •OCH₃) and cleavage of the Cα-Cβ bond. A major fragmentation pathway for this compound would be the α-cleavage (cleavage of the bond between C2 and C3), leading to the formation of a stable iminium ion, which is often the base peak in the spectrum.
| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 159 | [C₈H₁₇NO₂]⁺ | Molecular Ion [M]⁺ |
| 130 | [M - C₂H₅]⁺ | Loss of ethyl radical (α-cleavage) |
| 116 | [M - C₃H₇]⁺ | Loss of isopropyl radical |
| 100 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 86 | [CH(CH₃)₂NH=CH₂]⁺ | Rearrangement and cleavage |
| 72 | [CH₃CH₂CH=NHCH(CH₃)₂]⁺ rearrangement product | McLafferty-type rearrangement |
X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.gov This technique requires a single, high-quality crystal of the compound. researchgate.net
For a light-atom molecule like this compound, determining the absolute configuration can be challenging. The most common method is to incorporate a heavy atom into the crystal structure, which allows for the use of anomalous dispersion. thieme-connect.de This is typically achieved by preparing a salt of the amine with a chiral acid containing a heavy atom, such as (R)-(-)-2-(4-bromophenyl)-2-hydroxyethanoic acid. The scattering from the heavy atom (bromine in this case) has a significant anomalous component, which allows for the definitive assignment of the absolute configuration of the chiral center (the Flack parameter determination). soton.ac.uknih.gov
The analysis provides precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the crystal lattice.
| Parameter | Description |
|---|---|
| Crystal System | e.g., Orthorhombic, Monoclinic |
| Space Group | Describes the symmetry of the unit cell (e.g., P2₁2₁2₁) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit in the crystal |
| Bond Lengths | Precise distances between bonded atoms (in Ångströms) |
| Bond Angles | Angles between three connected atoms (in degrees) |
| Flack Parameter | A value close to 0 indicates the correct absolute structure has been determined |
Computational and Theoretical Investigations of R Methyl 2 Isopropylamino Butanoate
Molecular Modeling and Docking Studies of Compound Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery and materials science.
In silico studies on various amino acid and dipeptide hybrid esters have been conducted to understand their binding affinities with protein receptors. ijpronline.com These studies typically involve identifying the active site of a target protein and predicting the binding mode of the ligand. The interactions are generally governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in studies of other amino acid ester derivatives, hydrogen bonds often form between the ester or amino groups of the ligand and polar amino acid residues within the protein's active site. mjpms.innih.gov The isopropyl and butyl groups of (R)-methyl 2-(isopropylamino)butanoate would likely engage in hydrophobic interactions with nonpolar residues.
The stability of the ligand-protein complex is often quantified by a docking score, which estimates the binding energy. Lower docking scores typically indicate a more stable complex. mjpms.in For example, molecular docking studies on thiopyrano[2,3-b]quinoline derivatives against the CB1a protein revealed binding affinities ranging from -5.3 to -6.1 Kcal/mol, indicating favorable interactions. nih.gov Similar computational approaches could be applied to derivatives of this compound to screen for potential biological targets and to optimize their binding affinity.
The following table summarizes common ligand-protein interactions that could be anticipated for derivatives of this compound based on studies of similar molecules.
| Interaction Type | Potential Interacting Group on Ligand Derivative | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Amino group (N-H), Ester group (C=O) | Aspartate, Glutamate, Serine, Threonine, Tyrosine |
| Hydrophobic Interactions | Isopropyl group, Butyl chain | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| Van der Waals Forces | Entire molecule | All proximal amino acid residues |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are employed to determine the electronic structure and predict the reactivity of molecules. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can provide valuable insights into the properties of this compound. nih.govresearchgate.net
These calculations can determine various molecular properties, including optimized geometry, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For amino acid derivatives, quantum chemical calculations have been used to correlate these electronic properties with experimental parameters like pKa values. researchgate.net
For this compound, DFT calculations could be used to predict its reactivity towards electrophiles and nucleophiles. The calculated molecular electrostatic potential (MEP) map would indicate the regions of the molecule that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). Such calculations are fundamental in understanding the molecule's behavior in chemical reactions. nih.govacs.org
The table below outlines key parameters that can be obtained from quantum chemical calculations and their significance for predicting the reactivity of this compound.
| Calculated Parameter | Significance |
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity) |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity) |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack |
| Mulliken Atomic Charges | Quantifies the partial charge on each atom, aiding in reactivity prediction |
Mechanistic Studies of Reaction Pathways Involved in its Formation or Transformation
Understanding the reaction mechanisms for the formation and transformation of this compound is crucial for optimizing its synthesis and predicting its chemical fate. The formation of this compound involves the N-alkylation of an amino acid ester.
One prominent mechanism for the N-alkylation of amines with alcohols is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.govresearchgate.net This atom-economical process typically involves a metal catalyst, such as iridium or ruthenium complexes. acs.orgrug.nl The proposed catalytic cycle generally proceeds through the following steps:
Oxidation: The alcohol is oxidized by the metal catalyst to the corresponding aldehyde or ketone, with the hydrogen being temporarily stored on the catalyst.
Condensation: The resulting carbonyl compound reacts with the amine (in this case, methyl 2-aminobutanoate) to form an imine intermediate, releasing a molecule of water.
Reduction: The imine is then reduced by the metal hydride species to form the N-alkylated product, regenerating the active catalyst. acs.org
This method is advantageous as it uses readily available alcohols as alkylating agents and produces water as the only byproduct. researchgate.net
Alternative methods for the N-alkylation of amino acid esters include base-mediated alkylation using alkyl halides. monash.edu In this approach, a base is used to deprotonate the amino group, increasing its nucleophilicity, followed by nucleophilic substitution on an alkyl halide (e.g., 2-bromopropane). However, this method is less atom-economical due to the formation of stoichiometric salt byproducts. rug.nl
Computational studies, particularly DFT calculations, can be employed to investigate the reaction mechanisms of these transformations. By calculating the energies of reactants, transition states, and products, the reaction energy profiles and activation barriers can be determined. nih.gov This allows for the elucidation of the rate-determining step and provides insights into the factors controlling the reaction's efficiency and selectivity. acs.org
The following table summarizes key steps in the proposed "borrowing hydrogen" mechanism for the formation of this compound.
| Step | Reactants | Intermediate/Product | Catalyst Role |
| 1. Oxidation | Isopropanol, Metal Catalyst | Acetone, Metal Hydride | Oxidizing Agent |
| 2. Condensation | Acetone, Methyl 2-aminobutanoate | Iminium intermediate | (Not directly involved) |
| 3. Reduction | Iminium intermediate, Metal Hydride | This compound | Reducing Agent |
Derivatization Strategies for Enhanced Research Applications of R Methyl 2 Isopropylamino Butanoate
Chemical Derivatization for Improved Chromatographic Detection and Separation
(R)-methyl 2-(isopropylamino)butanoate, like other small amino acid esters, can present challenges in gas chromatography (GC) and high-performance liquid chromatography (HPLC) due to its polarity and potential for low volatility. Chemical derivatization is a common strategy to overcome these limitations by converting the analyte into a less polar, more volatile, and more easily detectable form. nih.govnih.gov
A widely employed method for the derivatization of amino acids and their esters for GC-MS analysis is a two-step process involving esterification followed by acylation. nih.govresearchgate.net Since this compound is already a methyl ester, the primary focus of derivatization would be the secondary amine group. This amine can be acylated using reagents such as pentafluoropropionic anhydride (B1165640) (PFPA). nih.govresearchgate.net The resulting N-pentafluoropropionyl- this compound is significantly more volatile and thermally stable, making it well-suited for GC analysis. Furthermore, the introduction of fluorine atoms enhances the detectability by electron capture detection (ECD) and provides characteristic mass fragments in mass spectrometry (MS), aiding in sensitive and selective quantification. nih.gov
The general reaction for the acylation of the secondary amine with PFPA is as follows:
This compound + (CF₃CF₂CO)₂O → N-pentafluoropropionyl-(R)-methyl 2-(isopropylamino)butanoate + CF₃CF₂COOH
This derivatization significantly alters the chromatographic behavior of the compound. The table below presents typical GC-MS data for amino acid methyl ester-pentafluoropropionyl (Me-PFP) derivatives, illustrating the kind of data that would be generated for derivatized this compound.
| Amino Acid Derivative | Retention Time (min) | m/z for Quantification (AA/IS) |
|---|---|---|
| Ala Me-PFP | 3.73/3.70 | 229/232 |
| Val Me-PFP | 4.44/4.42 | 257/260 |
| Leu/Ile Me-PFP | 5.09/5.07 | 271/274 |
| Pro Me-PFP | 7.18/7.16 | 255/258 |
Data adapted from a study on the GC-MS analysis of Me-PFP derivatives of various amino acids. The retention times and m/z values are illustrative for analogous compounds and would be specific for the N-pentafluoropropionyl derivative of this compound. "IS" refers to the isotopically labeled internal standard. researchgate.net
For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore, enhancing UV or fluorescence detection. Reagents that react with secondary amines, such as dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), are suitable for this purpose. nih.govresearchgate.netresearchgate.netscienceopen.com
Synthesis of Isotopic Labeled Analogues for Mechanistic Research
Isotopically labeled analogues of this compound are invaluable tools for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry. nih.govnih.gov A common strategy for introducing a stable isotope label into this molecule is through the esterification of the parent amino acid, (R)-2-(isopropylamino)butanoic acid, using an isotopically enriched alcohol.
For instance, the synthesis of a trideuterated methyl ester analogue can be achieved by reacting the parent amino acid with deuterated methanol (B129727) (CD₃OD) in the presence of an acid catalyst, such as hydrochloric acid. nih.govresearchgate.net This reaction specifically labels the methyl group of the ester.
(R)-2-(isopropylamino)butanoic acid + CD₃OD --(HCl)--> (R)-trideuteromethyl 2-(isopropylamino)butanoate + H₂O
The resulting isotopically labeled compound is chemically identical to the unlabeled analogue but has a molecular weight that is three daltons higher. This mass difference allows it to be distinguished in a mass spectrometer, making it an excellent internal standard for quantitative studies. When used as an internal standard, a known amount of the labeled compound is added to a sample, and the ratio of the unlabeled analyte to the labeled standard is used to determine the concentration of the analyte, correcting for variations in sample preparation and instrument response. nih.gov
The efficiency of such labeling reactions is typically high, providing a cost-effective means of producing the necessary standards for research.
| Labeled Compound | Labeling Method | Recovered Yield | Deuterium Incorporation |
|---|---|---|---|
| Deuterated l-Ala-OMe | Biocatalytic deuteration in D₂O | 60% | >99% |
This table provides representative data for the synthesis of a deuterated amino acid methyl ester, demonstrating the high yields and incorporation efficiencies achievable with isotopic labeling methods. nih.gov
Functionalization for Integration into Probe Molecules for Biological Studies
The secondary amine of this compound serves as a key functional handle for its integration into larger, more complex molecules, such as biological probes. These probes are designed to study biological systems by providing a detectable signal (e.g., fluorescence) at a specific location or upon a specific event.
Functionalization often involves reacting the secondary amine with a molecule that contains a fluorescent reporter group (a fluorophore). Several classes of reagents are well-suited for labeling secondary amines. researchgate.netresearchgate.netresearchgate.netspringernature.combiotium.comresearchgate.netdergipark.org.trnih.gov
Dansyl Chloride (DNS-Cl): Reacts with secondary amines to form highly fluorescent sulfonamide derivatives. These derivatives are stable and exhibit strong fluorescence, making them suitable for sensitive detection in various biological assays. nih.govresearchgate.netspringernature.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent is commonly used for the protection of amino groups in peptide synthesis but also serves as an excellent fluorescent labeling agent for both primary and secondary amines, yielding highly fluorescent and stable derivatives. researchgate.netnih.govnih.govjascoinc.com
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): NBD-Cl reacts with secondary amines to produce fluorescent NBD-amine adducts. The fluorescence of NBD derivatives is often sensitive to the local environment, which can be exploited in designing probes that report on changes in their surroundings. researchgate.netbiotium.comresearchgate.netdergipark.org.trrsc.org
The choice of the fluorescent tag depends on the specific application, including the desired excitation and emission wavelengths, quantum yield, and sensitivity to the environment.
| Derivatizing Reagent | Reactive Group | Excitation Max (nm) | Emission Max (nm) |
|---|---|---|---|
| Dansyl Chloride | Secondary Amine | ~339 | ~531 |
| FMOC-Cl | Secondary Amine | ~265 | ~315 |
| NBD-Cl | Secondary Amine | ~485 | ~540 |
This table summarizes the spectral properties of common fluorescent derivatives of secondary amines, which are applicable for the functionalization of this compound. researchgate.netbiotium.comjascoinc.com
Beyond fluorescent labeling, the amine group can be used to covalently link this compound to other biomolecules, such as peptides or carrier proteins. rsc.orgdiva-portal.orgbiosyn.comacs.org This can be achieved using cross-linking reagents that target amine groups, effectively incorporating the amino acid ester into a larger biological construct for studying molecular interactions or for targeted delivery.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-methyl 2-(isopropylamino)butanoate, and how can enantiomeric purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For stereochemical control, asymmetric catalysis or chiral resolving agents (e.g., tartaric acid derivatives) are critical. Enantiomeric purity should be verified using chiral HPLC or polarimetry. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. For example, low-temperature reactions in aprotic solvents (e.g., THF) may enhance stereochemical retention .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm the ester and isopropylamino groups. IR spectroscopy can identify carbonyl (C=O) and amine (N-H) stretches.
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties, such as charge distribution at the amino group, which influences reactivity .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What in vitro models are suitable for preliminary assessment of biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with proteases or esterases due to the compound’s ester and amino groups. Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to quantify activity .
- Cell-Based Studies : Evaluate cytotoxicity in HEK-293 or HepG2 cell lines via MTT assays. Dose-response curves (0.1–100 µM) can identify IC values. Include controls for ester hydrolysis (e.g., co-treatment with esterase inhibitors) .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropylamino group influence the compound’s reactivity compared to analogs (e.g., benzylamino derivatives)?
- Methodological Answer :
- Comparative Reactivity Studies : Conduct kinetic experiments (e.g., nucleophilic substitution with benzyl bromide) to compare reaction rates between this compound and its benzylamino analog. Steric hindrance from the isopropyl group may reduce reactivity, while electron-donating effects could enhance nucleophilicity .
- DFT Calculations : Compare HOMO/LUMO energies to quantify electronic differences. For example, isopropyl groups may lower HOMO energy, reducing nucleophilic attack propensity .
Q. How can metabolic stability of this compound be evaluated in preclinical studies?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with human or rat liver microsomes (1 mg/mL protein) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life () and intrinsic clearance (Cl) .
- Cytochrome P450 Inhibition : Test interactions with CYP3A4/2D6 using luminescent substrates (e.g., P450-Glo™). IC < 10 µM suggests risk of drug-drug interactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Systematic Review : Apply PICOT framework to identify confounding variables (e.g., cell line variability, assay conditions). Meta-regression can assess heterogeneity sources (e.g., dosage ranges, solvent effects) .
- Dose-Response Replication : Repeat disputed experiments under standardized conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects .
Q. How does the (R)-enantiomer’s pharmacological profile differ from the (S)-form?
- Methodological Answer :
- Enantiomer-Specific Assays : Use chiral separation techniques (e.g., HPLC with amylose columns) to isolate (R) and (S) forms. Compare binding affinities to target receptors (e.g., GPCRs) via surface plasmon resonance (SPR).
- Molecular Docking : Simulate enantiomer docking into protein active sites (e.g., AutoDock Vina). The (R)-form may exhibit superior steric complementarity due to isopropyl group orientation .
Key Considerations for Researchers
- Stereochemical Integrity : Monitor racemization during synthesis and storage. Use chiral columns for purity checks at each step .
- Data Reproducibility : Document solvent, temperature, and catalyst loadings meticulously to enable cross-study comparisons .
- Ethical Compliance : Adhere to institutional guidelines for handling amino esters, particularly in biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
